molecular formula C19H29FO2 B149667 16beta-Fluoro-5alpha-dihydrotestosterone CAS No. 141663-88-9

16beta-Fluoro-5alpha-dihydrotestosterone

Cat. No.: B149667
CAS No.: 141663-88-9
M. Wt: 308.4 g/mol
InChI Key: LNSIGBRLIFKJTK-PHRFIAIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16beta-Fluoro-5alpha-dihydrotestosterone is a synthetic androgen, commonly used in medical research. It is a fluorinated derivative of dihydrotestosterone, which is a potent androgen hormone. This compound is particularly significant in the study of androgen receptors and their role in various diseases, including prostate cancer .

Preparation Methods

The synthesis of 16beta-Fluoro-5alpha-dihydrotestosterone involves several steps. One method includes the use of a FlexLab radiosynthesizer. The process begins with the addition of a triflate precursor to a dried potassium fluoride/kryptofix mixture, followed by heating. The radiolabeled intermediates are then trapped using solid-phase extraction, reduced with sodium borohydride, and hydrolyzed with hydrochloric acid. The final product is purified using high-performance liquid chromatography .

Chemical Reactions Analysis

16beta-Fluoro-5alpha-dihydrotestosterone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

16beta-Fluoro-5alpha-dihydrotestosterone is widely used in scientific research, particularly in the field of nuclear medicine. It is used as a positron emission tomography (PET) tracer to study androgen receptor expression in prostate cancer patients. This compound helps in the non-invasive assessment of androgen receptor levels, aiding in the diagnosis and treatment of prostate cancer . Additionally, it is used in pharmacokinetic studies to understand the distribution and metabolism of androgens in the body .

Mechanism of Action

The mechanism of action of 16beta-Fluoro-5alpha-dihydrotestosterone involves its binding to androgen receptors. Once bound, it activates the receptor, leading to the transcription of target genes that support the growth and survival of prostate tissue. This activation is crucial in understanding the role of androgens in prostate cancer progression .

Comparison with Similar Compounds

16beta-Fluoro-5alpha-dihydrotestosterone is unique due to its fluorinated structure, which enhances its stability and binding affinity to androgen receptors. Similar compounds include:

This compound’s unique properties make it a valuable tool in medical research, particularly in the study of androgen-related diseases.

Properties

IUPAC Name

(5S,8R,9S,10S,13S,14S,16S,17R)-16-fluoro-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29FO2/c1-18-7-5-12(21)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(20)17(19)22/h11,13-17,22H,3-10H2,1-2H3/t11-,13+,14-,15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSIGBRLIFKJTK-PHRFIAIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CC(C4O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]([C@@H]4O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00161786
Record name 16beta-Fluoro-5alpha-dihydrotestosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141663-88-9
Record name 16beta-Fluoro-5alpha-dihydrotestosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141663889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16beta-Fluoro-5alpha-dihydrotestosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16.BETA.-FLUORO-5.ALPHA.-DIHYDROTESTOSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5026Y5M103
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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